![molecular formula C21H19N3O4 B2988589 N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899740-89-7](/img/structure/B2988589.png)
N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as DMNQ, is a chemical compound that has been widely studied for its potential applications in scientific research. DMNQ is a redox-active compound that can generate reactive oxygen species (ROS) and cause oxidative stress in cells. This property has made DMNQ a valuable tool for studying various biological processes, including cell signaling, apoptosis, and aging.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Calcium Channel Blocker : The compound’s dihydropyridine core structure is reminiscent of well-known calcium channel blockers (e.g., nifedipine). Researchers explore its potential as a cardiovascular drug due to its ability to inhibit L-type calcium channels, which play a crucial role in regulating cardiac contractility and vascular tone .
- Antihypertensive Agent : By blocking calcium channels, this compound may reduce blood pressure, making it a candidate for antihypertensive therapy. Further studies are needed to assess its efficacy and safety .
Anticancer Properties
- Antiproliferative Activity : Some studies suggest that the compound exhibits antiproliferative effects against cancer cells. Researchers investigate its potential as an adjunct to existing chemotherapy regimens or as a lead compound for developing novel anticancer drugs .
Photophysical Applications
- Fluorescent Properties : The compound’s aromatic moieties contribute to its fluorescence. Scientists explore its use as a fluorescent probe for cellular imaging, biosensing, and drug delivery applications .
Materials Science and Organic Electronics
- Organic Semiconductors : The π-conjugated system within the molecule makes it interesting for organic electronics. Researchers investigate its use in organic field-effect transistors (OFETs), organic solar cells, and light-emitting diodes (OLEDs) .
Coordination Chemistry
- Metal Complexes : The carboxamide and nitro groups can coordinate with metal ions. Researchers explore its potential as a ligand in metal-organic frameworks (MOFs) or as a catalyst in asymmetric synthesis .
Computational Chemistry and Molecular Modeling
- Quantum Chemical Calculations : The compound’s electronic structure and reactivity can be studied using computational methods. Researchers perform density functional theory (DFT) calculations to understand its properties and predict its behavior in various environments .
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14-8-9-15(2)19(11-14)22-20(25)18-7-4-10-23(21(18)26)13-16-5-3-6-17(12-16)24(27)28/h3-12H,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCPKFRCMDLPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
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